Hydrochloride Salt vs. Free Base: A 0.9 Log Unit Lipophilicity Shift That Dictates Aqueous Processability
The hydrochloride salt of 3-amino-1-(trifluoromethyl)cyclopentan-1-ol exhibits a computed logP of −0.12 (fluorochem) to −0.116 (Chem-Space), compared to the free base value of 0.79 . This represents a decrease in lipophilicity of approximately 0.9 log units, placing the salt in a hydrophilicity range favorable for aqueous reaction media and biological assay buffers. The free base, by contrast, partitions preferentially into organic phases, complicating homogeneous aqueous-phase chemistry and potentially reducing reproducibility in biochemical assays.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = −0.12 (hydrochloride salt) |
| Comparator Or Baseline | 3-Amino-1-(trifluoromethyl)cyclopentan-1-ol free base; logP = 0.79 |
| Quantified Difference | ΔlogP ≈ −0.91 (salt is substantially more hydrophilic) |
| Conditions | Computed logP values from vendor technical datasheets; measured under standard conditions |
Why This Matters
A 0.9 log unit difference in lipophilicity directly governs the choice of solvent system for synthesis and the compound's behavior in aqueous biological assays, making the salt form the preferred option for medicinal chemistry workflows requiring aqueous solubility.
